

Application Notes and Protocols for NCGC00138783 TFA Cell-Based Assay

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Compound of Interest

Compound Name: NCGC00138783 TFA

Cat. No.: B10856936

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Introduction

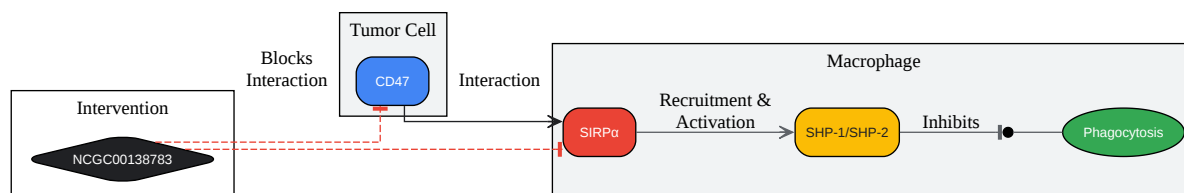
NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRP α interaction, a critical immune checkpoint that regulates macrophage-mediated phagocytosis.[1] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of cancer cells, enabling them to evade the innate immune system.[2][3] By binding to Signal Regulatory Protein α (SIRP α) on macrophages, CD47 initiates an inhibitory signaling cascade that prevents phagocytosis.[4][5][6] NCGC00138783 blocks this interaction, thereby promoting the engulfment of tumor cells by macrophages.[1] This document provides detailed protocols for a cell-based phagocytosis assay to evaluate the efficacy of NCGC00138783.

NCGC00138783 is often supplied as a trifluoroacetate (TFA) salt, which can interfere with cell-based assays by altering pH or inducing cytotoxic effects.[7][8][9] Therefore, protocols for TFA removal or the use of appropriate controls are included to ensure accurate and reproducible results.[7][10][11]

Signaling Pathway

The CD47-SIRP α signaling pathway is a key regulator of innate immune surveillance. When CD47 on a target cell binds to SIRP α on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRP α become phosphorylated. This recruits and activates the phosphatases SHP-1 and SHP-2, which in turn inhibit pro-phagocytic

signaling pathways, such as those involving non-muscle myosin IIA accumulation at the phagocytic synapse. NCGC00138783 physically blocks the CD47-SIRP α interaction, preventing the initiation of this inhibitory cascade and allowing pro-phagocytic signals to dominate, leading to the engulfment of the target cell.



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Figure 1: NCGC00138783 blocks the CD47-SIRP α interaction.

Experimental Protocols

Protocol 1: TFA Removal from NCGC00138783

To mitigate the confounding effects of TFA, it is recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).

Materials:

- **NCGC00138783 TFA salt**
- Distilled water
- 100 mM Hydrochloric acid (HCl)
- Liquid nitrogen or dry ice/ethanol bath
- Lyophilizer

Procedure:

- Dissolve the **NCGC00138783 TFA** salt in distilled water to a concentration of approximately 1 mg/mL.[\[11\]](#)
- Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[\[7\]](#)[\[11\]](#)
- Let the solution stand at room temperature for at least one minute.[\[11\]](#)
- Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath.[\[11\]](#)
- Lyophilize the frozen solution overnight until all the liquid has been removed.[\[7\]](#)[\[11\]](#)
- To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[\[7\]](#)[\[11\]](#)
- After the final lyophilization, reconstitute the NCGC00138783 HCl salt in a suitable solvent (e.g., DMSO) for your cell-based assay.

Protocol 2: Macrophage-Mediated Phagocytosis Assay

This protocol describes a flow cytometry-based assay to quantify the phagocytosis of cancer cells by macrophages in the presence of NCGC00138783.

Cell Lines:

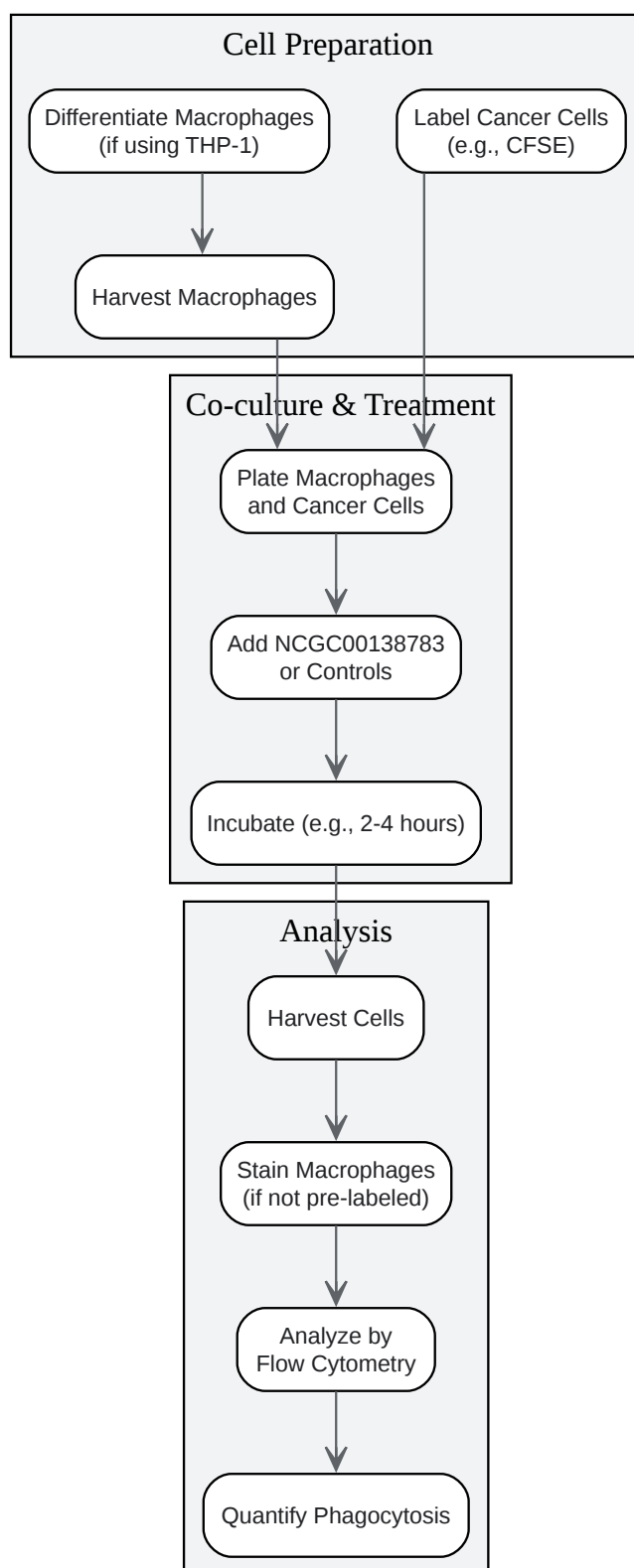
- Macrophage: RAW264.7 (murine) or THP-1 (human, differentiated to macrophages with PMA).
- Cancer Cell: A CD47-positive cancer cell line (e.g., Jurkat, Raji, or various solid tumor cell lines).[\[3\]](#)[\[12\]](#)

Materials:

- Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
- Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells and a different color dye for macrophages, or a pH-sensitive dye like pHrodo for cancer cells).[\[13\]](#)[\[14\]](#)

- NCGC00138783 (TFA-free or with appropriate TFA controls)
- Control antibody (e.g., anti-CD47 blocking antibody as a positive control, isotype control as a negative control)
- 96-well culture plates
- Flow cytometer

Experimental Workflow Diagram:



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Figure 2: Experimental workflow for the phagocytosis assay.

Procedure:

- Cell Preparation:
 - Culture macrophages and cancer cells to sufficient numbers.
 - If using THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
 - Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol. This will allow for their detection by flow cytometry.[\[14\]](#)
 - Alternatively, label cancer cells with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome, providing a more specific measure of engulfment.[\[13\]](#)
 - Wash the labeled cancer cells to remove excess dye.
- Co-culture and Treatment:
 - Seed the macrophages in a 96-well plate at a suitable density (e.g., 5×10^4 cells/well).
 - Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2 or 1:4).[\[14\]](#)
 - Add NCGC00138783 at various concentrations to the co-culture. Include the following controls:
 - Vehicle control (e.g., DMSO)
 - TFA salt control (if TFA was not removed) to assess its baseline effect.[\[11\]](#)
 - Positive control: a known anti-CD47 blocking antibody.
 - Negative control: an isotype control antibody.
 - Incubate the plate at 37°C for a suitable period (e.g., 2-4 hours) to allow for phagocytosis.

- Flow Cytometry Analysis:
 - Gently harvest the cells from the wells.
 - If the macrophages were not pre-labeled, stain them with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., F4/80 for murine, CD11b for human).
 - Analyze the cells by flow cytometry.
 - Gate on the macrophage population based on their specific fluorescence or forward and side scatter properties.
 - Within the macrophage gate, quantify the percentage of cells that are also positive for the cancer cell fluorescent label (e.g., CFSE). This represents the percentage of phagocytic macrophages.
 - The median fluorescence intensity of the cancer cell label within the phagocytic macrophage population can also be determined as a measure of the amount of engulfed material.

Data Presentation

Summarize the quantitative data in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of NCGC00138783 on Macrophage-Mediated Phagocytosis

Treatment	Concentration (μM)	Phagocytosis (%)	Fold Change vs. Vehicle
Vehicle (DMSO)	-	5.2 ± 0.8	1.0
NCGC00138783	1	10.5 ± 1.2	2.0
NCGC00138783	10	25.8 ± 2.5	5.0
NCGC00138783	50	45.3 ± 3.1	8.7
Anti-CD47 Ab	1 μg/mL	50.1 ± 4.2	9.6
Isotype Ctrl Ab	1 μg/mL	5.5 ± 0.9	1.1
TFA Salt Ctrl	50 μM	6.1 ± 1.0	1.2

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Determination for NCGC00138783

Parameter	Value
IC50 (μM)	28.5
Hill Slope	1.2
R ²	0.99

IC50 value is calculated from a dose-response curve of phagocytosis percentage versus NCGC00138783 concentration.

Conclusion

This document provides a comprehensive guide for designing and performing a cell-based assay to evaluate the activity of the CD47-SIRPα inhibitor, NCGC00138783. By following these protocols, researchers can obtain reliable and reproducible data on the compound's ability to enhance macrophage-mediated phagocytosis of cancer cells. The inclusion of methods to address the potential interference of the TFA counter-ion is crucial for accurate data

interpretation. The provided diagrams and data presentation formats offer a clear framework for reporting experimental design and results.

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